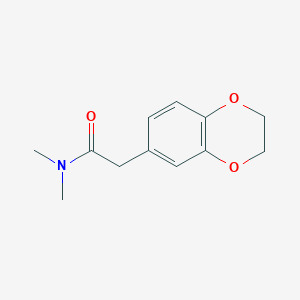

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,N-dimethylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine” has a similar structure . It has a molecular weight of 205.26 and is a liquid at room temperature . Another related compound is “2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine hydrochloride” with a molecular weight of 215.68 .

Synthesis Analysis

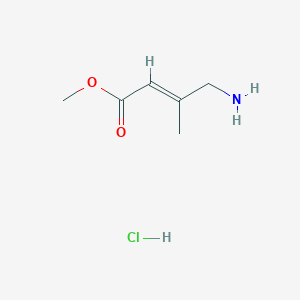

A synthesis method for a similar compound involves the reaction of N-2,3-dihydrobenzo[1,4]-dioxin-6-amine with 4-methylbenzenesulfonyl chloride in the presence of 10% aqueous Na2CO3 .

Molecular Structure Analysis

The InChI code for “2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine” is 1S/C12H15NO2/c1-2-10(13-5-1)9-3-4-11-12(8-9)15-7-6-14-11/h3-4,8,10,13H,1-2,5-7H2 .

Chemical Reactions Analysis

While specific chemical reactions involving “2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,N-dimethylacetamide” are not available, benzodioxane derivatives are known to participate in various chemical reactions, highlighting their versatile chemical properties.

Physical And Chemical Properties Analysis

“2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine” is a liquid at room temperature and should be stored at 4°C, protected from light . The related compound “2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine hydrochloride” is a powder at room temperature .

Wissenschaftliche Forschungsanwendungen

Antibacterial and Antifungal Applications

Research indicates that derivatives of 2,3-dihydro-1,4-benzodioxin, similar to the compound of interest, have been synthesized and evaluated for their antimicrobial potential. For instance, a study by Abbasi et al. (2020) synthesized various 2-[(4-chlorophenyl)sulfonylamino]-N-(un/substituted)phenylacetamides and tested them for antibacterial and antifungal activities. Some derivatives, particularly one with 3,5-dimethylphenylacetamide, exhibited promising antimicrobial potential with minimal hemolytic activity, suggesting potential applications in developing new antibacterial and antifungal agents (Abbasi et al., 2020).

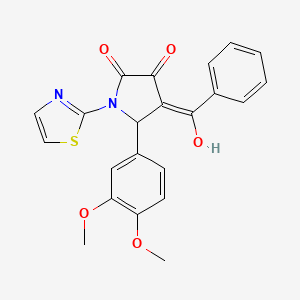

Antidiabetic Potential

Another significant application comes from the synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl) acetamides aimed at evaluating their anti-diabetic potentials. These compounds were found to exhibit weak to moderate inhibitory activities against α-glucosidase enzyme, suggesting their potential role in managing type-2 diabetes (Abbasi et al., 2023).

Photocatalytic CO2 Reduction

The compound has also been investigated in the context of environmental chemistry, particularly for photocatalytic CO2 reduction. A study utilizing N,N-dimethylacetamide as a solvent system for the photocatalytic reduction of CO2 highlighted its stability and efficiency in producing carbon monoxide and formate, offering a sustainable approach to CO2 utilization (Kuramochi et al., 2014).

Corrosion Inhibition

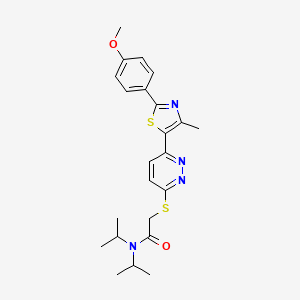

Furthermore, derivatives of N,N-dimethylacetamide have been explored as corrosion inhibitors. Benzothiazole derivatives containing N,N-dimethylacetamide units have demonstrated significant corrosion inhibition efficiency on carbon steel in acidic environments, suggesting their application in protecting industrial materials (Hu et al., 2016).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary targets of this compound are the Heat shock protein HSP 90-beta and Heat shock protein HSP 90-alpha . These proteins are molecular chaperones that play a crucial role in protein folding, stability, and degradation.

Mode of Action

It is known to interact with its targets, possibly leading to changes in protein folding and stability .

Biochemical Pathways

The compound’s interaction with HSP 90-beta and HSP 90-alpha could potentially affect various biochemical pathways. These proteins are involved in numerous cellular processes, including signal transduction, intracellular transport, and protein degradation .

Result of Action

Its interaction with hsp 90-beta and hsp 90-alpha could potentially influence protein folding and stability, affecting various cellular processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s storage temperature can affect its stability . Additionally, the compound’s efficacy may be influenced by factors such as pH, presence of other molecules, and the specific cellular environment.

Eigenschaften

IUPAC Name |

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,N-dimethylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-13(2)12(14)8-9-3-4-10-11(7-9)16-6-5-15-10/h3-4,7H,5-6,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSULGHVLRUYQRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CC1=CC2=C(C=C1)OCCO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-3-carboxamide](/img/structure/B2467312.png)

![2-(6-chloro-2-pyridinyl)-4-[(4-phenoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2467315.png)

![2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide](/img/structure/B2467319.png)

![7-(4-Phenylpiperazino)-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B2467320.png)

![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-phenylacetamide](/img/structure/B2467322.png)

![5-(5-Methylthiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2467326.png)

![N''-(2-fluorophenyl)-N-[2-[1-(4-fluorophenyl)sulfonyl-2-piperidinyl]ethyl]oxamide](/img/structure/B2467327.png)

![1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)pent-4-en-1-one](/img/structure/B2467329.png)